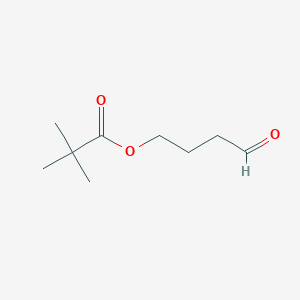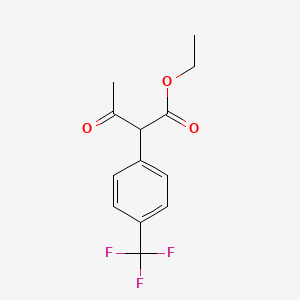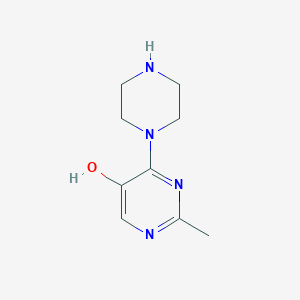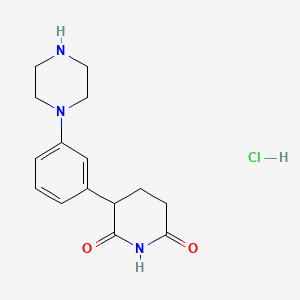
4-Oxobutyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxobutyl 2,2-dimethylpropanoate: is an organic compound with the molecular formula C9H16O3. It is a type of ester, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxobutyl 2,2-dimethylpropanoate can be achieved through the esterification of 4-oxobutanoic acid with 2,2-dimethylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: 4-Oxobutyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-Oxobutyl 2,2-dimethylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also be used as a substrate in biochemical assays to investigate metabolic pathways involving esters.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It can also be employed as a solvent or additive in various chemical processes.
作用機序
The mechanism of action of 4-Oxobutyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify the activity of enzymes involved in ester metabolism.
類似化合物との比較
Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: This compound shares a similar ester structure but has different substituents, leading to distinct chemical properties and applications.
4-Oxobutyl acetate: Another ester with a similar backbone but different functional groups, resulting in varied reactivity and uses.
Uniqueness: 4-Oxobutyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and makes it suitable for various applications in organic synthesis, biological research, and industrial processes.
特性
CAS番号 |
30435-87-1 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
4-oxobutyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-5-4-6-10/h6H,4-5,7H2,1-3H3 |
InChIキー |
MYRKZZLXUOTPKV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)
![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)


![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)


![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)




![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)
